molecular formula C14H17Cl2NO2S B2788635 2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide CAS No. 2415632-97-0

2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide

Cat. No. B2788635
CAS RN: 2415632-97-0
M. Wt: 334.26
InChI Key: NVUKTYKJBUBXCN-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide, also known as DMTB, is a synthetic compound used in scientific research. DMTB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cell signaling pathways. In recent years, DMTB has gained attention as a potential therapeutic agent for various diseases, including cancer, diabetes, and inflammatory disorders. In

Mechanism of Action

2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its target proteins, leading to the activation of downstream signaling pathways. Inhibition of PTP1B by this compound has been shown to enhance insulin signaling and improve glucose uptake in cells. Inhibition of SHP2 and TCPTP by this compound has been shown to suppress tumor growth and modulate immune response, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animal models. Inhibition of PTP1B by this compound has been shown to improve glucose tolerance and insulin sensitivity in mice. Inhibition of SHP2 by this compound has been shown to suppress the growth of various cancer cell lines, including breast, lung, and colon cancer. Inhibition of TCPTP by this compound has been shown to enhance T cell activation and cytokine production in vitro.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of these enzymes in cell signaling pathways. It is also relatively stable and easy to handle in vitro and in vivo. However, this compound has some limitations as well. It has low solubility in water, which can limit its use in certain assays. It also has potential off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for the research on 2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases. Clinical trials are needed to evaluate its safety and efficacy in humans. Another direction is to explore its role in other signaling pathways beyond PTPs. This compound has been shown to inhibit other enzymes, such as dual-specificity phosphatases and histone deacetylases, which may have implications for other diseases. Finally, there is a need to develop more potent and selective inhibitors of PTPs, which can be used to further elucidate their role in cellular processes.

Synthesis Methods

2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide can be synthesized through a multistep process involving several chemical reactions. The synthesis starts with the reaction of 2,4-dichlorobenzoyl chloride with 4-methoxythiophenol to form 2,4-dichloro-N-(4-methoxythiophen-2-yl)benzamide. This intermediate is then treated with sodium hydride and methyl iodide to obtain the final product, this compound.

Scientific Research Applications

2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide has been extensively studied in scientific research for its potential therapeutic effects. It has been shown to inhibit the activity of various PTPs, including PTP1B, SHP2, and TCPTP. These enzymes are involved in the regulation of insulin signaling, cell growth, and immune response. Therefore, this compound has been investigated as a potential treatment for diabetes, cancer, and inflammatory disorders.

properties

IUPAC Name

2,4-dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2S/c1-19-14(4-6-20-7-5-14)9-17-13(18)11-3-2-10(15)8-12(11)16/h2-3,8H,4-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUKTYKJBUBXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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